N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide is a synthetic organic compound featuring a benzotriazole moiety linked via a 3-phenylpropyl chain to a pyridine-4-carboxamide group. The benzotriazole unit is a heterocyclic aromatic system known for its stability and versatility in coordination chemistry and medicinal applications .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(17-12-14-22-15-13-17)23-20(11-10-16-6-2-1-3-7-16)26-19-9-5-4-8-18(19)24-25-26/h1-9,12-15,20H,10-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWTQIVCFXBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(NC(=O)C2=CC=NC=C2)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide (CAS No. 301169-22-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H19N5O, with a molecular weight of 357.41 g/mol. The structure features a benzotriazole moiety linked to a phenylpropyl chain and a pyridine-4-carboxamide group. This unique arrangement contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O |
| Molecular Weight | 357.41 g/mol |
| CAS Number | 301169-22-2 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives of benzotriazole compounds, it was found that certain analogues displayed promising antibacterial and antifungal effects against a range of pathogens including Staphylococcus aureus and Candida albicans .
Antichlamydial Activity
A notable study highlighted the compound's selective activity against Chlamydia trachomatis, suggesting its potential as a lead compound for developing new treatments for chlamydial infections. The synthesized derivatives showed the ability to impair the growth of C. trachomatis without affecting host cell viability . This selectivity is crucial for therapeutic applications where minimizing side effects is essential.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within bacterial cells. The benzotriazole moiety may engage in π–π stacking interactions and hydrogen bonding with enzymes or receptors critical for microbial survival . Such interactions can inhibit essential enzymatic functions, leading to reduced microbial growth.
Study 1: Synthesis and Screening
In one study, researchers synthesized a series of benzotriazole derivatives including this compound and screened them for antibacterial, antifungal, and antitubercular activities. The results indicated that several compounds exhibited potent activity against various strains, supporting further investigation into their structure–activity relationships (SAR) .
Study 2: Selectivity for Chlamydia
Another research effort focused on the antichlamydial properties of related compounds. The findings revealed that certain derivatives not only inhibited C. trachomatis growth but also altered the morphology of chlamydial inclusions in infected cells. These effects were linked to the compounds' ability to disrupt critical cellular processes without harming host cells .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound is compared below with three analogs identified in the literature:
Key Observations:
- Target vs. This could alter solubility (e.g., lower logP for pyridine derivatives) and target affinity .
- Target vs. Analog 2 : Analog 2 features a pyrazolo[3,4-b]pyridine core, which introduces additional nitrogen atoms and a bicyclic structure. The cyclopropyl and methyl groups may enhance metabolic stability and lipophilicity compared to the target compound’s linear linker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
